molecular formula C9H10FNO4 B1415354 Methyl 5-fluoro-2,6-dimethoxynicotinate CAS No. 2197053-22-6

Methyl 5-fluoro-2,6-dimethoxynicotinate

Cat. No.: B1415354
CAS No.: 2197053-22-6
M. Wt: 215.18 g/mol
InChI Key: LMSGYTCYBFJMNH-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2,6-dimethoxynicotinate is an organic compound with the molecular formula C9H10FNO4 It belongs to the class of nicotinic acid derivatives, characterized by the presence of a fluorine atom and two methoxy groups on the nicotinic acid ring

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents and the palladium catalyst involved in the reaction .

Mode of Action

In the context of the Suzuki–Miyaura coupling, Methyl 5-fluoro-2,6-dimethoxynicotinate may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in the suzuki–miyaura coupling, it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

Its molecular weight (21518) and formula (C9H10FNO4) suggest that it may have reasonable bioavailability .

Result of Action

As a reagent in the suzuki–miyaura coupling, its primary effect would be the formation of new carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. In the context of the Suzuki–Miyaura coupling, these factors could include the reaction conditions, the stability of the organoboron reagents, and the nature of the palladium catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2,6-dimethoxynicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoro-2,6-dimethoxynicotinic acid.

    Esterification: The carboxylic acid group of 5-fluoro-2,6-dimethoxynicotinic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

    Substitution Reactions: The fluorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Potassium permanganate in acidic or basic conditions is a typical oxidizing agent.

    Reduction: Lithium aluminum hydride in dry ether is often employed for ester reduction.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted derivatives.

    Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of methoxy groups.

    Reduction Products: Alcohols resulting from the reduction of the ester group.

Scientific Research Applications

Methyl 5-fluoro-2,6-dimethoxynicotinate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.

    Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals due to its reactivity and functional groups.

Comparison with Similar Compounds

Methyl 5-fluoro-2,6-dimethoxynicotinate can be compared with other nicotinic acid derivatives such as:

    Methyl 2,6-dimethoxynicotinate: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    Methyl 5-chloro-2,6-dimethoxynicotinate: The chlorine atom provides different electronic properties compared to fluorine, affecting its chemical behavior.

    Methyl 5-bromo-2,6-dimethoxynicotinate: Bromine’s larger size and different electronegativity compared to fluorine lead to distinct reactivity patterns.

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, distinguishing it from other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

methyl 5-fluoro-2,6-dimethoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4/c1-13-7-5(9(12)15-3)4-6(10)8(11-7)14-2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSGYTCYBFJMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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